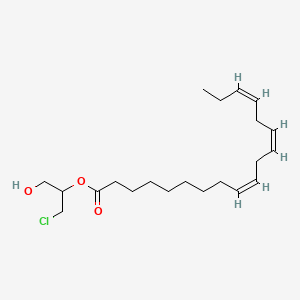

rac 2-Linolenoyl-3-chloropropanediol

Description

Structure

2D Structure

Properties

Molecular Formula |

C21H35ClO3 |

|---|---|

Molecular Weight |

371.0 g/mol |

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |

InChI Key |

YAOHGBOXDTYIHW-PDBXOOCHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |

Origin of Product |

United States |

Chemical Structure, Nomenclature, and Stereochemistry of Rac 2 Linolenoyl 3 Chloropropanediol

Systematic IUPAC Nomenclature and Related Conventional Naming of rac 2-Linolenoyl-3-chloropropanediol

The compound this compound is a monoacylglycerol derivative. Specifically, it is a glycerol (B35011) molecule in which the hydroxyl group at the sn-2 position is esterified with linolenic acid, and a hydroxyl group at the sn-3 position is substituted with a chlorine atom. The prefix "rac" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers at the C2 chiral center.

Its systematic and conventional names, along with other key identifiers, are detailed in the table below. Synonyms include 3-Chloro-1,2-propanediol (B139630) 2-Linolenate and (Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester. pharmaffiliates.com

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | rac-(3-chloro-1-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

| CAS Number | 1470161-30-8 pharmaffiliates.com |

| Molecular Formula | C₂₁H₃₅ClO₃ smallmolecules.com |

| Molecular Weight | 370.95 g/mol pharmaffiliates.com |

| Common Synonyms | 3-Chloro-1,2-propanediol 2-Linolenate; (Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester pharmaffiliates.com |

Structural Elucidation Methodologies Applied to this compound

The definitive identification and structural characterization of this compound rely on a combination of modern analytical techniques. These methods provide complementary information to confirm its molecular structure, from connectivity to three-dimensional arrangement.

Mass spectrometry is a cornerstone for the analysis of chloropropanediol esters found in food products like edible oils. unina.it High-resolution mass spectrometry (HRMS), particularly with technologies like the Orbitrap, is employed for the sensitive and accurate determination of these compounds. nih.govresearchgate.net For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₂₁H₃₅ClO₃).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for detecting fatty acid diesters of 2-monochloropropanediol (2-MCPD) and 3-monochloropropanediol (3-MCPD). researchgate.net This direct analysis approach allows for the separation and quantification of individual esters without prior hydrolysis. researchgate.netnih.gov In the analysis of this compound, LC-MS/MS would be used to:

Separate the analyte from the complex matrix of an edible oil. nih.gov

Generate a parent ion corresponding to the molecule's mass.

Induce fragmentation of the parent ion to produce a characteristic pattern of daughter ions, confirming the presence of the linolenoyl group and the chloropropanediol backbone.

Quantitative analysis often involves the use of deuterium-labeled internal standards to ensure accuracy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a detailed atom-by-atom map of a molecule's structure. Both ¹H NMR and ¹³C NMR would be used to elucidate the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal distinct signals for the different hydrogen environments in the molecule. Key expected signals would include those from the glycerol backbone protons, where the chemical shifts would be influenced by the adjacent ester and chloro groups. The linolenoyl fatty acid chain would show characteristic signals for the protons on the three double bonds, the protons adjacent to these double bonds (bis-allylic protons), the protons alpha to the carbonyl group, the terminal methyl group, and the various methylene (B1212753) groups along the chain.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides evidence of the different carbon atom environments. docbrown.info For this molecule, distinct signals would be expected for the carbonyl carbon of the ester group, the carbons of the glycerol backbone (with the carbon bonded to chlorine being significantly deshielded), the six olefinic carbons of the double bonds, and the various aliphatic carbons of the fatty acid chain. docbrown.info

Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons, confirming the precise location of the linolenoyl ester at the C2 position and the chlorine atom at the C3 position of the glycerol backbone.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. us.esnih.gov For this compound, the spectra would be expected to show key absorption bands confirming its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3600–3200 (broad) mdpi.com |

| C-H (alkene) | Stretching | ~3100–3000 mdpi.com |

| C-H (alkane) | Stretching | ~3000–2850 mdpi.com |

| C=O (ester) | Stretching | ~1750–1735 mdpi.com |

| C=C (alkene) | Stretching | ~1680–1640 |

| C-O (ester) | Stretching | ~1300–1000 |

| C-Cl (alkyl halide) | Stretching | ~800–600 |

The combination of these characteristic bands provides a spectroscopic fingerprint, confirming the presence of the hydroxyl, ester, alkene, and alkyl chloride functional groups within the molecule.

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would yield definitive information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the chiral center.

However, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging for lipid-like molecules, which are often oils or waxy solids at room temperature. A literature search reveals no published crystal structure for this compound. If a crystalline form were to be obtained, this technique would provide the most definitive structural elucidation possible.

Stereochemical Considerations for this compound

The central carbon of the glycerol backbone (C2) in 2-Linolenoyl-3-chloropropanediol is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a -CH₂Cl group, a -CH₂OH group, and the linolenoyl ester group (-O-C(=O)R). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers:

(S)-(3-chloro-1-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

(R)-(3-chloro-1-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

The designation "rac" (from racemate) in the compound's name explicitly states that it is a 1:1 mixture of these (R)- and (S)-enantiomers. Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. The synthesis or isolation of this compound without chiral-specific steps typically results in the racemic form.

Enantiomeric Synthesis and Chiral Resolution Strategies for 2-Linolenoyl-3-chloropropanediol

The distinct biological effects of the individual enantiomers of 3-MCPD esters necessitate the development of methods to obtain them in their pure forms for toxicological studies and as analytical standards. This can be achieved through two primary approaches: enantiomeric synthesis (creating a single, desired enantiomer) and chiral resolution (separating a racemic mixture into its constituent enantiomers).

Enantiomeric Synthesis:

While specific literature detailing the enantioselective synthesis of 2-Linolenoyl-3-chloropropanediol is scarce, general strategies for the synthesis of chiral 3-MCPD esters can be inferred. These methods often involve the use of chiral starting materials or chiral catalysts. For example, a synthesis could start from a commercially available chiral building block like (R)- or (S)-solketal, which can be converted to the desired chloropropanediol backbone with a defined stereochemistry. Subsequent esterification with linolenic acid would then yield the target enantiomerically pure compound. Lipases, which can exhibit high enantioselectivity, are also employed in the synthesis of chiral esters. researchgate.net

Chiral Resolution Strategies:

Chiral resolution offers a means to separate the enantiomers from the racemic mixture that is typically formed during food processing. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.govjiangnan.edu.cn The principle behind this method is that the two enantiomers will interact differently with the chiral environment of the stationary phase, leading to different retention times and thus their separation.

Another approach involves the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like silica (B1680970) gel chromatography. After separation, the chiral auxiliary can be removed to yield the individual, pure enantiomers.

Gas chromatography-mass spectrometry (GC-MS) has also been successfully applied for the chiral resolution of 3-MCPD enantiomers after the hydrolysis of the ester forms. nih.gov

Formation Mechanisms and Synthetic Pathways of Rac 2 Linolenoyl 3 Chloropropanediol

Identification of Precursor Compounds and Reactant Systems for rac 2-Linolenoyl-3-chloropropanediol Formation

The formation of this compound is contingent on the co-occurrence of specific precursor molecules and a suitable reaction environment, typically induced by thermal processing. These precursors can be broadly categorized into lipid derivatives containing linolenic acid, a propanediol (B1597323) backbone source, and a chlorinating agent.

Role of Linolenic Acid and its Lipid Derivatives

Linolenic acid, an unsaturated omega-3 fatty acid, is a key precursor to this compound. In its free form or, more commonly, esterified within a glyceride molecule, it provides the linolenoyl acyl group that characterizes the target compound. The primary lipid precursors are partial acylglycerols, specifically diacylglycerols (DAGs) and monoacylglycerols (MAGs), that contain linolenic acid. zendy.ionih.govshd.org.rs Triacylglycerols (TAGs) containing linolenic acid can also serve as precursors, though they are generally less reactive than their partially hydrolyzed counterparts. nih.govshd.org.rs

During thermal processing, such as the deodorization step in oil refining which can exceed 200°C, the content of linolenic acid has been observed to decrease, correlating with the formation of 3-MCPD esters. nih.gov Computational studies have indicated that the energy barrier for the formation of 3-MCPD dilinolein is lower than that for 3-MCPD diolein and 3-MCPD dipalmitin (B8236172), suggesting that lipids containing linolenic acid may be more susceptible to forming these contaminants. nih.gov

Below is a table summarizing the energy barriers for the formation of different 3-MCPD diesters, highlighting the higher reactivity of linolenic acid-containing precursors.

| 3-MCPD Diester | Energy Barrier (kJ/mol) |

| Dipalmitin | 74.261 |

| Diolein | 66.017 |

| Dilinolein | 59.856 |

| Data sourced from computational simulations of 3-MCPD ester formation. nih.gov |

Propanediol Backbone Precursors and Intermediates

The glycerol (B35011) backbone of acylglycerols serves as the direct precursor to the 3-chloropropanediol moiety of the final compound. nih.gov During the high-temperature conditions of food processing, particularly in the presence of acidic catalysts, triacylglycerols can undergo hydrolysis to form diacylglycerols and monoacylglycerols. nih.gov These partial glycerides are considered the primary precursors for the formation of 3-MCPD esters. nih.govshd.org.rs

The glycerol molecule itself, or its esterified forms (MAGs and DAGs), provides the three-carbon chain onto which the linolenoyl group is esterified and the chlorine atom is substituted.

Involvement of Chlorinating Agents and Environments

A source of chlorine is essential for the formation of this compound. Both inorganic and organic chlorine compounds can act as chlorinating agents. nih.govresearchgate.netresearchgate.net

Inorganic Chlorinating Agents:

Sodium chloride (NaCl): Commonly present in food and processing environments. nih.govmdpi.com

Metal chlorides: Such as ferric chloride (FeCl₃) and other metal salts that may be present as impurities in oils or processing equipment. mdpi.com

Organic Chlorinating Agents:

Organochlorine compounds: These can be present as contaminants in raw materials. researchgate.net

The presence of these chlorinating agents in a high-temperature, low-moisture, and often acidic environment, typical of the deodorization step in oil refining, creates the ideal conditions for the chlorination of the glycerol backbone. mdpi.com

Chemical Reaction Pathways Leading to this compound

The formation of this compound from its precursors involves a series of chemical reactions, primarily esterification and chlorination. The exact sequence and interplay of these reactions can be complex and are influenced by the specific conditions of the processing environment.

Esterification Reactions and Reaction Dynamics

The esterification process involves the formation of an ester bond between the carboxyl group of linolenic acid and a hydroxyl group on the propanediol backbone. In the context of forming this compound, the linolenic acid is esterified at the sn-2 position of the glycerol backbone.

Chlorination Mechanisms and Regioselectivity on the Propanediol Moiety

The chlorination of the glycerol backbone is a critical step in the formation of this compound. Several mechanisms have been proposed for the formation of 3-MCPD esters in general, which are applicable to this specific compound. These mechanisms often involve a nucleophilic attack by a chloride ion.

One of the leading proposed mechanisms involves the formation of a cyclic acyloxonium ion as an intermediate. nih.gov In a diacylglycerol containing linolenic acid, the acyl group can form a five-membered ring intermediate. This intermediate is then susceptible to a nucleophilic attack by a chloride ion.

The regioselectivity of this reaction, which determines the position of the chlorine atom on the propanediol backbone, is a key factor in the formation of the 3-chloro isomer. The attack of the chloride ion on the cyclic acyloxonium intermediate can theoretically occur at either the sn-1 or sn-3 position. The formation of 3-monochloropropane-1,2-diol as the main product in some model systems suggests a preference for chlorination at the terminal carbons of the glycerol backbone. zendy.ioresearchgate.net This preference is likely governed by steric and electronic factors within the transition state of the reaction. The SN2 (bimolecular nucleophilic substitution) nature of the reaction favors attack at the less sterically hindered primary carbon (sn-3), leading to the formation of the 3-chloro isomer. zendy.ioresearchgate.net

Formation of a diacylglycerol containing linolenic acid (e.g., 1,2-dilinoleoyl-glycerol or 1-palmitoyl-2-linoleoyl-glycerol) through hydrolysis of a triacylglycerol.

Protonation of a hydroxyl group or the acyl group under acidic conditions.

Formation of a cyclic acyloxonium ion intermediate.

Nucleophilic attack by a chloride ion at the sn-3 position of the intermediate, leading to the opening of the ring and the formation of the 3-chloro-1,2-propanediol (B139630) backbone esterified with linolenic acid at the sn-2 position.

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of 3-MCPD esters, including this compound, is an endothermic process that requires high temperatures to proceed. nih.govresearchgate.net While specific kinetic and thermodynamic data for this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds. Computational simulations have been employed to determine the energy barriers for the formation of various 3-MCPD diesters. nih.govresearchgate.net

For instance, the energy barrier for the formation of 3-MCPD dilinolein, which contains linoleic acid (a fatty acid with one less double bond than linolenic acid), has been calculated to be 59.856 kJ/mol. nih.govresearchgate.net This value is part of a broader study that also examined dipalmitin (74.261 kJ/mol) and diolein (66.017 kJ/mol). nih.govresearchgate.net The lower energy barrier for the ester with the more unsaturated fatty acid suggests that the presence of double bonds in the acyl chain may influence the reaction kinetics. This data indicates that the formation of these compounds is more favorable at elevated temperatures, a characteristic feature of an endothermic reaction. nih.govresearchgate.net

Table 1: Calculated Energy Barriers for the Formation of Various 3-MCPD Diesters

| 3-MCPD Diester | Energy Barrier (kJ/mol) |

|---|---|

| Dipalmitin | 74.261 |

| Diolein | 66.017 |

| Dilinolein | 59.856 |

This data, derived from computational simulations, illustrates the energy requirements for the formation of different 3-MCPD esters. nih.govresearchgate.net

Mechanistic Studies of Non-Enzymatic Formation of this compound

The non-enzymatic formation of 3-MCPD esters like this compound is a complex process primarily occurring during the high-temperature processing of fats and oils that contain acylglycerols and a source of chlorine. Research has identified several key pathways and influencing factors.

Thermal Reaction Pathways and Conditions

High temperature is a critical factor for the formation of this compound. Significant formation of 3-MCPD esters is observed at temperatures exceeding 180°C, with a substantial increase from 210°C onwards. mdpi.com Such conditions are typically encountered during the deodorization step of edible oil refining, which can operate at temperatures between 220°C and 260°C. mdpi.commdpi.com The reaction involves a precursor molecule, such as a diacylglycerol (DAG) or monoacylglycerol (MAG) containing linolenic acid, and a chlorine donor.

Three main pathways for the formation of 3-MCPD esters have been proposed:

Direct nucleophilic substitution: A chloride ion directly attacks the glycerol backbone of an acylglycerol. nih.govresearchgate.net

Indirect nucleophilic substitution: This pathway involves the formation of an intermediate before the chloride ion attack. nih.govresearchgate.net

Intermediate glycidyl (B131873) ester mechanism: A glycidyl (or epoxide) ester is formed as an intermediate, which then reacts with a chloride source to yield the 3-MCPD ester. nih.govresearchgate.net

Among these, the ester-based direct nucleophilic substitution is considered the most probable reaction pathway. nih.govresearchgate.net

Acid-Catalyzed and Base-Catalyzed Formation Processes

The chemical environment, particularly the presence of acidic or basic species, can significantly influence the formation of this compound.

Acid-Catalyzed Formation: Acidic conditions are known to promote the formation of 3-MCPD esters. For example, the use of acids like phosphoric acid during the degumming phase of oil refining can increase the subsequent formation of these contaminants. mdpi.com Under acidic conditions, the transformation rate of any intermediate glycidyl esters to 3-MCPD is higher than the reverse reaction, especially in the presence of chloride ions. mdpi.com The presence of free fatty acids, which contribute to the acidity of the oil, has also been shown to correlate with higher levels of 3-MCPD ester formation. nih.gov

Base-Catalyzed Processes: Conversely, alkaline conditions can have an inhibitory effect on the formation of 3-MCPD esters. Neutralization of free fatty acids with alkaline substances like sodium or potassium carbonates before the high-temperature deodorization step can suppress the reaction. nih.gov Strong bases, such as methoxide (B1231860) ions, are known to act as strong nucleophilic agents. mdpi.com While not a formation pathway, it is noted that under strongly alkaline conditions, 3-MCPD can decompose via a glycidol (B123203) intermediate. researchgate.net

Influence of Water Activity and pH on Reaction Kinetics

Water activity and pH are crucial parameters affecting the kinetics of both the formation and degradation of chloropropanols. The decay of 3-MCPD, which is relevant to the net concentration of its esters, has been shown to be consistent with first-order kinetics and is inhibited by a decrease in moisture content and a drop in pH. researchgate.net While the formation of 3-MCPD esters occurs most readily in low-moisture conditions, the presence of water can act as a better leaving group than a fatty acid in certain reaction mechanisms, potentially influencing the pathway. researchgate.net The inhibitory role of water has also been observed in chlorination reactions of glycerol. researchgate.net

Radical-Mediated Formation Pathways

While nucleophilic substitution is the most cited mechanism, research has also provided evidence for the involvement of free radicals in the formation of 3-MCPD diesters. This pathway is particularly relevant under the high-temperature, low-moisture conditions of oil processing. The proposed mechanism involves the formation of a cyclic acyloxonium free radical (CAFR) from diacylglycerols. The presence of such free radicals has been demonstrated through techniques like electron spin resonance (ESR) spectroscopy. Although this mechanism has been proposed for 3-MCPD diesters in general, specific studies detailing this pathway for this compound are not available.

Hypothetical or Observed Biocatalytic Pathways in 2-Linolenoyl-3-chloropropanediol Formation

Currently, there is a lack of scientific literature describing observed or hypothetical biocatalytic pathways for the specific formation of this compound. The formation of this compound is predominantly associated with high-temperature chemical reactions during food and oil processing. While some studies have noted the formation of 3-MCPD esters at lower temperatures (e.g., 40°C) in systems containing lipase (B570770), vegetable oils, water, and sodium chloride, these observations are generally linked to lipase-catalyzed lipolysis of triacylglycerols followed by a chemical nucleophilic attack by the chloride ion, rather than a direct enzymatic incorporation of chlorine. nih.gov The development of a specific biocatalyst for this transformation has not been reported.

Potential Role of Lipases in Esterification

The synthesis of this compound involves the esterification of a glycerol backbone with linolenic acid at the sn-2 position. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can also be employed to catalyze esterification and transesterification reactions under specific conditions. The regioselectivity of certain lipases makes them particularly suitable for the controlled synthesis of structured lipids, including specific monoacylglycerols.

For the synthesis of a 2-monoacylglycerol such as 2-linolenoylglycerol, which is the direct precursor to the target molecule, 1,3-specific lipases are of primary importance. These enzymes selectively hydrolyze or esterify fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.

Key Research Findings on Lipase-Catalyzed Synthesis of 2-Monoacylglycerols:

Enzymatic Ethanolysis: The synthesis of 2-monoacylglycerols (2-MAGs) rich in polyunsaturated fatty acids (PUFAs) has been achieved through the alcoholysis of fish oils with ethanol (B145695), catalyzed by 1,3-specific lipases. researchgate.net This method can yield a high content of 2-MAGs, which can then be purified.

Lipase Specificity: Lipases such as those from Rhizomucor miehei and Rhizopus oryzae exhibit high 1,3-regioselectivity, making them ideal for producing 2-MAGs from triglycerides rich in linolenic acid. nih.gov

Reaction Conditions: The efficiency of lipase-catalyzed synthesis of 2-MAGs is influenced by several factors, including the type of lipase, substrate ratio, reaction time, and the presence of a solvent. nih.gov For instance, using an excess of ethanol can drive the reaction towards the formation of 2-MAGs. researchgate.net

The general scheme for the lipase-catalyzed synthesis of 2-linolenoylglycerol would involve the transesterification of a triglyceride containing linolenic acid with an alcohol in the presence of a 1,3-specific lipase. The resulting 2-linolenoylglycerol can then be isolated and used as a precursor for the subsequent chlorination step.

Table 1: Comparison of Lipases in the Synthesis of 2-Monoacylglycerols

| Lipase Source | Specificity | Common Application in 2-MAG Synthesis | Reference |

|---|---|---|---|

| Rhizomucor miehei | sn-1,3 specific | Ethanolysis of oils to produce 2-MAGs | nih.gov |

| Rhizopus oryzae | sn-1,3 specific | Hydrolysis of triglycerides to 2-MAGs | nih.gov |

| Candida antarctica Lipase B (Novozym 435) | Non-specific, but can show 1,3-specificity under certain conditions | Esterification of glycerol with fatty acids | nih.govnih.gov |

| Pseudomonas cepacia | sn-1,3 specific | Synthesis of structured lipids | nih.gov |

Consideration of Halogenase Enzymes in Chlorination

Halogenases are a diverse group of enzymes capable of catalyzing the incorporation of halogen atoms into organic molecules. nih.gov These enzymes are involved in the biosynthesis of a wide array of halogenated natural products. manchester.ac.uk The potential for using a halogenase for the specific chlorination of 2-linolenoylglycerol to form this compound is an intriguing possibility, though direct evidence for such a reaction is currently lacking in the scientific literature.

Mechanisms of Halogenase Action:

Flavin-Dependent Halogenases: This is a major class of halogenases that utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion. The proposed mechanism involves the formation of a hypohalous acid (e.g., hypochlorous acid, HOCl) intermediate within the enzyme's active site. This reactive species is then directed towards the substrate to perform the electrophilic halogenation. nih.govfigshare.com

Non-Heme Iron Halogenases: These enzymes utilize α-ketoglutarate and O₂ to catalyze halogenation, often on unactivated carbon atoms, through a radical-based mechanism. nih.gov

For the specific chlorination of the primary hydroxyl group at the sn-3 position of 2-linolenoylglycerol, a highly regioselective halogenase would be required. While flavin-dependent halogenases are known to halogenate a variety of aromatic and aliphatic compounds, their substrate scope and applicability to a molecule like a monoacylglycerol have not been extensively explored. researchgate.netnih.gov

Challenges and Potential:

Substrate Specificity: A key challenge would be to find or engineer a halogenase that can accept 2-linolenoylglycerol as a substrate and selectively chlorinate the sn-3 position.

Enzyme Discovery: The vast majority of known halogenases are from microbial sources, and ongoing research into microbial genomics and metagenomics may uncover novel halogenases with the desired activity. researchgate.netmdpi.com

While the direct enzymatic chlorination of 2-linolenoylglycerol by a halogenase remains a hypothetical pathway at present, the known mechanisms of these enzymes suggest that it is a plausible route that warrants further investigation.

Strategies for Controlled Chemical Synthesis of this compound

The controlled chemical synthesis of this compound requires a strategic approach to ensure the correct placement of both the linolenoyl group and the chlorine atom on the glycerol backbone. A plausible synthetic route would involve the preparation of the 2-linolenoylglycerol intermediate followed by a regioselective chlorination reaction.

Synthesis of the 2-Linolenoylglycerol Intermediate:

A common strategy for the synthesis of 2-monoacylglycerols involves the use of protecting groups. For example, the sn-1 and sn-3 hydroxyl groups of glycerol can be protected, followed by esterification of the sn-2 hydroxyl group with linolenic acid (or its activated form, such as linolenoyl chloride), and subsequent deprotection.

Chlorination of the Intermediate:

Once 2-linolenoylglycerol is synthesized and purified, the next step is the regioselective chlorination of one of the primary hydroxyl groups (sn-1 or sn-3). Given that the starting material is a racemic mixture of 2-linolenoylglycerol, the final product will also be a racemic mixture of 2-Linolenoyl-3-chloropropanediol.

A direct chemical synthesis of 3-MCPD esters has been reported, which can be adapted for the specific synthesis of the target molecule. This method involves the reaction of 3-monochloro-1,2-propanediol with a fatty acid chloride. scilit.com

A Potential Synthetic Pathway:

Reaction of 3-monochloro-1,2-propanediol with linolenoyl chloride: This reaction would lead to the formation of a mixture of 1-linolenoyl-3-chloropropanediol and 2-linolenoyl-3-chloropropanediol.

Purification: The desired 2-linolenoyl-3-chloropropanediol would then need to be separated from the 1-isomer and any di-ester byproducts, likely through chromatographic techniques.

An alternative approach could involve the direct reaction of monoacylglycerols with a chlorinating agent. Studies have shown that 3-MCPD esters can be formed from the reaction of monostearoyl glycerol with various inorganic chlorides at high temperatures. acs.orgresearchgate.net This suggests that a similar reaction with 2-linolenoylglycerol could potentially yield the desired product, although controlling the regioselectivity and minimizing side reactions would be challenging.

Table 2: Key Chemical Reactions in the Synthesis of this compound

| Reaction Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | 3-monochloro-1,2-propanediol, Linolenoyl chloride | Pyridine or other base as catalyst | Mixture of 1- and 2-Linolenoyl-3-chloropropanediol |

| Chlorination | Glycerol | Hydrochloric acid | Mixture of 3-MCPD and 2-MCPD |

Occurrence and Detection of Rac 2 Linolenoyl 3 Chloropropanediol in Diverse Matrices

Sample Preparation and Extraction Methodologies for rac 2-Linolenoyl-3-chloropropanediol

The accurate determination of this compound in food samples hinges on effective sample preparation and extraction. The primary goal of these initial steps is to isolate the analyte from the bulk of the sample matrix, which can interfere with subsequent analysis, and to concentrate the analyte to a level suitable for detection. The choice of extraction method is largely dependent on the nature of the sample matrix, particularly its fat content.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from a liquid sample. nih.gov It relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase. For the analysis of 3-MCPD esters like this compound, SPE is often employed after an initial liquid extraction to remove interfering compounds.

Optimization of an SPE method involves the careful selection of the sorbent material, the conditioning and equilibration of the SPE cartridge, the sample loading conditions, and the choice of washing and elution solvents. For 3-MCPD esters, silica-based sorbents are commonly used. nih.gov The optimization process aims to maximize the recovery of the target analyte while minimizing the co-extraction of matrix components.

A typical SPE workflow for the purification of this compound from an oil sample might involve the following steps:

Sorbent Selection: A silica (B1680970) gel cartridge is often chosen to separate the more polar 3-MCPD esters from the nonpolar triacylglycerols.

Conditioning and Equilibration: The cartridge is first conditioned with a nonpolar solvent like hexane (B92381), followed by equilibration with a slightly more polar solvent mixture, such as hexane-diethyl ether.

Sample Loading: The extracted fat sample, dissolved in a nonpolar solvent, is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a nonpolar solvent to remove the bulk of the triacylglycerols.

Elution: The target analyte, this compound, is then eluted with a more polar solvent, such as a mixture of hexane and ethyl acetate (B1210297).

The efficiency of the SPE process is evaluated by analyzing the recovery of the analyte in the final eluate. The table below illustrates typical recovery rates for 3-MCPD esters using an optimized SPE method.

| Analyte Group | Sorbent Type | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (%) |

| 3-MCPD Monoesters | Silica Gel | Hexane:Ethyl Acetate (90:10) | 95 | 5 |

| 3-MCPD Diesters | Silica Gel | Hexane:Ethyl Acetate (80:20) | 92 | 7 |

This table presents illustrative data based on typical SPE performance for 3-MCPD esters.

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. nih.gov In the context of analyzing this compound in food matrices, LLE is often the initial step to separate the lipid fraction, containing the analyte, from the rest of the food components.

The principle of LLE involves partitioning the analyte between an aqueous phase and an organic solvent. For food samples with high water content, the sample is typically homogenized and then extracted with a suitable organic solvent. The choice of solvent is critical and is based on its ability to efficiently dissolve the analyte while being immiscible with the sample's aqueous phase. For powdered samples like infant formula, the powder is first dissolved in water before extraction with an organic solvent like ethyl acetate. fao.org

A partitioned liquid-liquid extraction (PLLE) approach can enhance the selectivity of the extraction. This often involves a system like acetonitrile (B52724) and a nonpolar solvent. The 3-MCPD esters will preferentially partition into the acetonitrile phase, leaving the bulk of the triacylglycerols in the nonpolar phase.

Dispersive solid-phase extraction (dSPE) is a variation of SPE that has gained popularity due to its simplicity and speed. It is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. nih.gov In dSPE, the solid sorbent is added directly to the sample extract, and the mixture is vortexed or shaken to facilitate the adsorption of interfering compounds. nih.gov The sorbent is then separated by centrifugation.

For the analysis of this compound in edible oils, a dSPE cleanup step can be applied after an initial extraction. nih.gov The choice of dSPE sorbent is crucial for effective cleanup. Common sorbents include primary secondary amine (PSA) to remove free fatty acids and C18 to remove nonpolar interferences.

A typical dSPE workflow for cleaning up an oil extract for 3-MCPD ester analysis is as follows:

The oil sample is dissolved in a suitable solvent.

A specific amount of dSPE sorbent (e.g., a mixture of PSA and C18) is added to the solution.

The mixture is vortexed for a few minutes to ensure thorough mixing.

The mixture is then centrifuged to pellet the sorbent and adsorbed interferences.

The supernatant, containing the purified analyte, is collected for analysis.

The following table shows representative recovery data for a dSPE method applied to the analysis of 3-MCPD diesters in vegetable oils.

| Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |

| 100 | 98.5 | 6.2 |

| 250 | 102.3 | 5.1 |

| 500 | 99.7 | 4.8 |

This table presents illustrative data based on typical dSPE performance for 3-MCPD diesters as reported in the literature. nih.gov

The complexity of different food matrices necessitates the development of specific enrichment and cleanup strategies. For high-fat foods, the primary challenge is the removal of the large excess of triacylglycerols, which can interfere with the chromatographic analysis. food.gov.uk For low-fat, high-carbohydrate or high-protein matrices, the extraction procedure must be adapted to efficiently release the lipid-bound analytes.

For instance, in the analysis of infant formula, a liquid-liquid extraction with ethyl acetate is followed by a solid-phase extraction cleanup. fao.org For cereal products, a pressurized liquid extraction (PLE) may be employed to ensure efficient extraction of the fat fraction. researchgate.net The choice of cleanup strategy will depend on the co-extracted interfering substances.

Chromatographic Separation Techniques for this compound

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification. Gas chromatography is a commonly used technique for this purpose.

Gas chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. For the analysis of 3-MCPD esters, which are not sufficiently volatile for direct GC analysis, a derivatization step is often required. europa.eu However, with advancements in injection techniques and column technology, direct analysis is also possible. The development of a robust GC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Key Parameters in GC Method Development:

Injector Type and Conditions: Both split/splitless and programmable temperature vaporization (PTV) inlets can be used. A splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. restek.com Large volume injection (LVI) can also be employed to enhance sensitivity. gcms.cz

Column Selection: The choice of the GC column is critical for achieving the desired separation. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the separation of 3-MCPD esters.

Oven Temperature Program: The temperature program of the GC oven is optimized to separate the analytes of interest from each other and from matrix interferences. A typical program starts at a relatively low temperature, which is then ramped up to a higher temperature to elute the analytes.

Carrier Gas and Flow Rate: Helium is the most common carrier gas, and its flow rate is optimized to achieve the best separation efficiency.

Detector: A mass spectrometer (MS) is the detector of choice for the analysis of 3-MCPD esters, providing both high sensitivity and selectivity. shimadzu.com

The following table provides an example of a GC oven temperature program that could be adapted for the analysis of this compound.

| Step | Initial Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Final Temperature (°C) | Hold Time (min) |

| 1 | 50 | 1 | 40 | 145 | 5 |

| 2 | 145 | 0 | 2 | 160 | 0 |

| 3 | 160 | 0 | 40 | 320 | 5 |

This table presents an example of a GC temperature program for 3-MCPD analysis, which would require optimization for the specific analyte and matrix. nih.gov

Liquid Chromatography (LC) Column Chemistries and Conditions

The direct analysis of rac-2-Linolenoyl-3-chloropropanediol and other 3-monochloropropanediol (3-MCPD) esters is predominantly achieved using reversed-phase liquid chromatography. C18 columns are frequently the stationary phase of choice due to their hydrophobicity, which is well-suited for retaining and separating the nonpolar fatty acid esters.

A typical LC system for this analysis involves a binary solvent gradient. For instance, a mobile phase may consist of a mixture of 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in methanol (B129727)/water (75/25, v/v) as phase A, and isopropanol (B130326) with 2 mM ammonium formate and 0.05% formic acid as phase B. nih.gov The gradient elution allows for the effective separation of a wide range of MCPD esters, from monoesters to diesters, within a single analytical run. The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times. nih.gov Another set of conditions utilizes a mobile phase of methanol containing sodium formate with a gradient elution program. researchgate.net

The selection of the mobile phase composition and gradient is critical for achieving adequate separation from the complex matrix of triacylglycerols, diacylglycerols, and other fatty acid esters present in edible oils. nih.govnih.gov The use of modifiers like ammonium formate and formic acid helps to improve ionization efficiency when the LC system is coupled to a mass spectrometer. nih.govunina.it

Interactive Table: Typical LC Parameters for 3-MCPD Ester Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Pursuit XRs C18 (2.0 x 150 mm, 3.0 µm) | Waters UPLC C18 |

| Mobile Phase A | 2 mM ammonium formate and 0.05% formic acid in methanol/water (75/25, v/v) | Methanol with sodium formate |

| Mobile Phase B | Isopropanol with 2 mM ammonium formate and 0.05% formic acid | Not specified |

| Flow Rate | Not specified | Gradient |

| Column Temp. | 30°C | Not specified |

| Injection Vol. | 5 µL | Not specified |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the analysis of lipids, including 3-MCPD esters like rac-2-Linolenoyl-3-chloropropanediol. chromatographyonline.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers advantages such as high separation efficiency, shorter analysis times, and reduced consumption of organic solvents. nih.gov

For the analysis of 3-MCPD esters, SFC is often coupled with mass spectrometry (SFC-MS/MS). A study demonstrated the use of a Viridis BEH column (100 × 3 mm, 1.8-μm) with a mobile phase of supercritical CO2 and a methanol–water mixture (99:1, v/v) with 30 mM ammonium acetate as a co-solvent. chromatographyonline.com The separation was achieved using a gradient elution of the co-solvent at a flow rate of 1.8 mL/min, with the column temperature at 70°C and a back pressure of 13.79 MPa. chromatographyonline.com This approach allows for the rapid and simultaneous determination of various intact 3-MCPD esters. chromatographyonline.com

SFC has proven effective for the separation of fatty acid methyl esters and free fatty acids, demonstrating its suitability for the analysis of complex lipid mixtures found in oils. nih.govresearchgate.net The polarity of the mobile phase in SFC can be easily adjusted by changing the proportion of the polar organic modifier, allowing for the fine-tuning of the separation of compounds with varying polarities. nih.gov

Detection and Identification Modalities for rac-2-Linolenoyl-3-chloropropanediol

Principles of Mass Spectrometry (MS) Detection

Mass spectrometry is the primary detection technique for the analysis of rac-2-Linolenoyl-3-chloropropanediol due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique, it allows for the confident identification and quantification of the target analyte in complex food matrices. foodsafety.institute

Electrospray ionization (ESI) is a commonly used ionization source for the analysis of 3-MCPD esters in LC-MS. researchgate.net In positive ion mode, these compounds can be detected as their protonated molecules [M+H]+ or as adducts with alkali metals (e.g., [M+Na]+) or ammonium ([M+NH4]+). High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, which aids in the elemental composition determination and confident identification of the analytes. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation and to enhance selectivity. In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the signal-to-noise ratio, leading to lower limits of detection. tandfonline.comrestek.com

Hyphenated Techniques (GC-MS, LC-MS/MS, GC×GC-MS) for Confirmatory Analysis

LC-MS/MS: As previously discussed, this is a powerful technique for the direct analysis of intact 3-MCPD esters. tandfonline.comnih.gov It provides information on the specific fatty acid composition of the esters without the need for hydrolysis. nih.gov The combination of liquid chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate quantification of individual esters in various edible oils. nih.gov

GC-MS: Gas chromatography-mass spectrometry is typically used for the indirect analysis of 3-MCPD esters. researchgate.net This approach involves the cleavage of the fatty acid esters to release the free 3-MCPD, which is then derivatized to make it more volatile and amenable to GC analysis. restek.com While this method does not provide information about the original ester profile, it is a robust and widely used technique for determining the total amount of bound 3-MCPD. ekb.eg The derivatized 3-MCPD is then separated on a GC column and detected by MS. researchgate.net

GC×GC-MS: Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers significantly enhanced separation power compared to conventional GC-MS. researchgate.net This technique utilizes two columns with different stationary phases connected in series. researchgate.net The enhanced peak capacity of GC×GC-MS is particularly beneficial for the analysis of extremely complex samples, allowing for the separation of target analytes from co-eluting matrix components. nih.gov This can be particularly useful in the detailed characterization of contaminants in food matrices. metabolomicscentre.ca

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key step in the indirect analysis of 3-MCPD esters by GC-MS. The primary purpose of derivatization in this context is to increase the volatility and thermal stability of the polar 3-MCPD molecule, making it suitable for gas chromatographic analysis. restek.com

The most common derivatizing agent for 3-MCPD is phenylboronic acid (PBA). restek.comnih.gov PBA reacts with the diol group of 3-MCPD to form a cyclic phenylboronate (B1261982) ester. nih.gov This derivative is less polar and more volatile than the parent compound, resulting in improved chromatographic peak shape and sensitivity. agriculturejournals.cz The derivatization reaction is typically carried out after the hydrolysis of the 3-MCPD esters and extraction of the free 3-MCPD. nih.gov

While effective, the use of excess PBA can lead to the formation of byproducts that may contaminate the GC system. researchgate.net Therefore, optimization of the derivatization conditions and sample cleanup procedures is essential for robust and reliable analysis. researchgate.net Alternative derivatization reagents have also been explored, but PBA remains the most widely used for 3-MCPD analysis. nih.gov

Nuclear Magnetic Resonance (NMR) for Direct Quantification

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of various organic molecules, its direct application for the quantification of specific 3-monochloropropanediol (3-MCPD) esters like this compound in complex food matrices is not widely documented in scientific literature. However, the principles of quantitative NMR (qNMR) suggest its potential utility in this area.

Principles of qNMR in Lipid Analysis

Quantitative ¹H-NMR and ¹³C-NMR spectroscopy are well-established methods for the analysis of acylglycerols and fatty acids in oils and fats. The fundamental principle of qNMR is that the signal intensity (integral) of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a target analyte's signal to that of a known amount of an internal standard, a precise and accurate quantification can be achieved without the need for a calibration curve specific to the analyte.

For a molecule like this compound, specific protons or carbons in the glycerol (B35011) backbone or the linolenoyl acyl chain could potentially be used as markers for quantification. For instance, the signals from the protons on the glycerol moiety would have distinct chemical shifts that could allow for their differentiation from other acylglycerols.

Challenges and a Look Ahead

Several challenges currently hinder the routine use of NMR for the direct quantification of individual 3-MCPD esters in food:

Low Concentration: 3-MCPD esters are typically present at very low concentrations in food products, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. The inherent sensitivity of NMR may not be sufficient to detect and accurately quantify such low levels without significant sample pre-concentration.

Signal Overlap: Food matrices, especially edible oils, are complex mixtures of various triacylglycerols, diacylglycerols, and other lipids. This complexity leads to significant signal overlap in the NMR spectrum, making it difficult to resolve and accurately integrate the signals of a specific minor component like this compound.

Lack of Specific Research: There is a scarcity of published research focusing on the development and validation of NMR methods for the direct quantification of individual 3-MCPD esters.

Despite these challenges, advancements in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, are continually improving sensitivity. Furthermore, the use of multidimensional NMR techniques could help to resolve overlapping signals. Future research may focus on developing dedicated NMR methods, potentially involving selective excitation or isotopic labeling, to enable the direct and rapid quantification of this compound and other 3-MCPD esters in diverse matrices.

Qualitative and Quantitative Analytical Approaches for this compound in Complex Matrices

The analysis of this compound and other 3-MCPD esters in complex food matrices predominantly relies on chromatographic techniques coupled with mass spectrometry. These methods can be broadly categorized into indirect and direct approaches.

Indirect Analytical Approaches

Indirect methods involve the hydrolysis of the 3-MCPD esters to release the free 3-MCPD, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS). glsciences.eu

Principle: The initial step is the cleavage of the fatty acid ester bonds, usually through acid- or base-catalyzed transesterification. The resulting free 3-MCPD is then extracted from the fatty matrix, derivatized to enhance its volatility and chromatographic behavior (e.g., with phenylboronic acid), and finally analyzed by GC-MS. glsciences.eu

Advantages: These methods are well-established and have been standardized by organizations like AOCS and ISO. They provide a measure of the total 3-MCPD content from all its ester forms.

Limitations: A major drawback is that the identity of the original fatty acid ester is lost. Therefore, these methods cannot provide specific quantification of this compound. There is also a risk of forming new 3-MCPD from glycerol and chloride ions present in the sample during the analytical procedure, potentially leading to an overestimation of the contaminant levels. glsciences.eu

Direct Analytical Approaches

Direct methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the primary technique for this purpose. unina.it

Sample Preparation: A crucial step in direct analysis is the efficient extraction of the target analytes from the complex food matrix and the removal of interfering substances. This often involves liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup. nih.gov

LC-MS/MS Analysis: The cleaned-up extract is then injected into an LC system for the separation of individual 3-MCPD esters. The separated compounds are then detected and quantified by a mass spectrometer. The high selectivity and sensitivity of MS/MS allow for the identification and quantification of specific esters, even at low concentrations. nih.gov

A study on the direct determination of 3-chloropropanol esters in edible vegetable oils using high-resolution mass spectrometry (HRMS-Orbitrap) identified several 3-MCPD monoesters and diesters. unina.it While not specifically singling out this compound in its reported results, the methodology is applicable to a wide range of these esters. unina.it

Table 1: Performance of a Direct UHPLC-HRMS/MS Method for 3-MCPD Esters in Edible Oils

| Analyte Type | LOD Range (µg/kg) | LOQ Range (µg/kg) | Recovery Range (%) | RSD Range (%) |

|---|---|---|---|---|

| Monoesters | 0.079 - 12.678 | 0.979 - 38.035 | 80 - 100 | 1.9 - 11.8 |

| Diesters | 0.033 - 18.610 | 0.100 - 55.813 |

Source: Adapted from a study on the direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry. unina.it

Another direct analytical method for 3-MCPD esters in edible oils using LC-MS/MS reported the following performance characteristics:

Table 2: Performance of a Direct LC-MS/MS Method for 3-MCPD Esters in Edible Oils

| Parameter | Value |

|---|---|

| LOQ Range | 0.02 - 0.08 mg/kg |

| Repeatability (RSDr %) | 5.5 - 25.5 % |

Source: Adapted from a study on a new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (B139630) (3-MCPD esters) in edible oils. nih.gov

Table 3: Occurrence of 3-MCPD Esters in Various Food Matrices from Different Analytical Studies

| Food Matrix | Analytical Method | Concentration Range of Total 3-MCPD Esters (as 3-MCPD) |

|---|---|---|

| Refined Vegetable Oils | GC-MS (Indirect) | 0.2 - 20 mg/kg glsciences.eu |

| Infant Formula | LC-MS/MS (Direct) | Variable, dependent on oil ingredients nih.gov |

| Bakery Products | GC-MS (Indirect) | Variable |

| Domestically Prepared Foods | Not Specified | Detected in 33.6% of samples mdpi.com |

Sources: Adapted from various studies on the analysis of 3-MCPD esters.

These direct methods provide the necessary specificity for the qualitative and quantitative analysis of individual 3-MCPD esters, including this compound, in a variety of complex food matrices.

Analytical Methodologies for the Characterization and Quantification of Rac 2 Linolenoyl 3 Chloropropanediol

Method Development and Optimization Protocols for rac 2-Linolenoyl-3-chloropropanediol Analysis

The development of robust analytical methods for this compound, a monoester of 3-monochloropropanediol (3-MCPD), is critical for its accurate quantification in various matrices, particularly in edible oils and fats where it emerges as a process contaminant. Method development typically revolves around optimizing sample preparation to isolate the analyte from a complex matrix and refining instrumental analysis for sensitive and selective detection.

Sample Preparation: A crucial step is the extraction of 3-MCPD esters from the lipid matrix. A common approach involves dissolving the oil sample in a solvent mixture, such as acetonitrile-2-propanol (1:1, v/v). unina.it This is often followed by a clean-up procedure to remove interfering substances like triacylglycerols, which can cause significant matrix effects. nih.govresearchgate.net Solid-Phase Extraction (SPE) is a widely employed technique for this purpose. Various SPE cartridges, including silica (B1680970), C18, and Oasis HLB, are utilized to fractionate the sample and isolate the target esters. nih.govnih.govresearchgate.net For instance, a two-step SPE procedure using both C18 and silica cartridges has been successfully applied for purifying 3-MCPD esters from oil samples before analysis. researchgate.net The selection of solvents and sorbents is optimized to ensure maximum recovery of this compound while minimizing co-elution of interfering compounds.

Instrumental Analysis: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the predominant technique for the direct analysis of 3-MCPD esters. nih.govresearchgate.net

Chromatography: Method optimization involves the selection of an appropriate HPLC column, often a C18 stationary phase, to achieve chromatographic separation from other related esters and matrix components. unina.it The mobile phase composition, typically consisting of solvents like methanol (B129727), isopropanol (B130326), and water with additives like formic acid and ammonium (B1175870) formate (B1220265), is carefully adjusted. unina.itnih.gov A gradient elution program is generally required to separate compounds with a wide range of polarities, ensuring that both more polar monoesters and less polar diesters can be analyzed in a single run. nih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides the necessary selectivity and sensitivity. nih.govnih.gov Electrospray ionization (ESI) in positive ion mode is common. unina.it Optimization of MS parameters includes spray voltage, capillary temperature, and collision energy to achieve the best signal for the specific precursor and product ions of this compound. It has been noted that for 3-MCPD esters, sodium adducts ([M+Na]+) are often more dominant and stable than protonated adducts, making them preferable for quantification. nih.gov

Indirect methods also exist, which involve the transesterification of the ester to release the free 3-MCPD, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net However, direct methods using LC-MS are often preferred as they allow for the measurement of the intact ester.

Comprehensive Validation Parameters for this compound Analytical Methods

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For this compound, this involves a series of tests to confirm the method's performance.

Linearity, Calibration Range, and Matrix Effects

Linearity and Calibration Range: Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve. The relationship between the instrument response and the concentration of the analyte should be linear over a specific range. For 3-MCPD esters, calibration curves typically show high correlation coefficients (r² > 0.99). researchgate.net The working range for quantification is established between the limit of quantification (LOQ) and an upper concentration limit that maintains linearity. For example, a linear range for related 3-MCPD esters has been verified between 0.01 to 0.28 mg mL⁻¹. researchgate.net

Matrix Effects: The co-eluting components from the sample matrix (e.g., edible oils) can suppress or enhance the ionization of the target analyte in the MS source, a phenomenon known as the matrix effect. researchgate.net This is a significant challenge in the analysis of 3-MCPD esters. nih.gov Studies have shown that di- and mono-MCPD esters can experience matrix enhancement, while other related compounds may show suppression. nih.gov To compensate for these effects, matrix-matched calibration standards or the use of stable isotope-labeled internal standards are common strategies. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These limits are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically defined at an S/N of 3 and the LOQ at an S/N of 10. unina.it Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov The specific values depend heavily on the matrix and the analytical instrument's sensitivity. For related 3-MCPD esters in various oils, LODs and LOQs can vary significantly.

| Parameter | 1,2-dioleoyl-3-chloropropanediol | 1-stearoyl-3-chloropropanediol | General MCPD Esters (fat basis) |

| LOD | 3.43 µg/mL | 2.55 µg/mL | 7–17 mg/kg |

| LOQ | 5.71 µg/mL | 5.66 µg/mL | 13–31 mg/kg |

| Data sourced from multiple studies on 3-MCPD esters. researchgate.netresearchgate.net |

Accuracy, Precision, and Measurement Uncertainty Assessments

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured is the recovery. For analytical methods targeting 3-MCPD esters, recovery values are generally expected to be within a range of 80-120%. unina.itnih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

| Validation Parameter | Typical Range for 3-MCPD Esters |

| Accuracy (Recovery) | 88% - 120% |

| Repeatability (RSDr) | 1.9% - 11.8% |

| Intermediate Precision (RSD) | 3.2% - 16% |

| Data compiled from studies on various 3-MCPD esters. unina.itnih.govresearchgate.netresearchgate.net |

Measurement Uncertainty: Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a result. It is a comprehensive parameter that takes into account all potential sources of error in the analytical process, including those from sample preparation, calibration standards, instrument performance, and data processing.

Robustness, Ruggedness, and Stability Evaluations

Robustness and Ruggedness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters tested might include mobile phase pH, column temperature, or flow rate. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

Stability: Analyte stability evaluations are crucial to ensure that the concentration of this compound does not change during the analytical process. This includes:

Stock Solution Stability: Assessing the stability of the analyte in its solvent over time under specific storage conditions.

Post-preparative Stability: Evaluating the stability of the analyte in the final extract, for instance, while waiting in an autosampler. One study noted that compound stability was monitored by injecting stock solutions during the course of the study, and no instability was detected. nih.gov

Inter-laboratory Comparisons and Harmonization of this compound Measurement

Ensuring the reliability and comparability of data for 3-MCPD esters, including this compound, across different laboratories is paramount for establishing regulatory limits and monitoring food quality. Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are essential tools for assessing and improving the performance of analytical methods and for moving towards harmonization.

Several organizations, including the Joint Research Centre (JRC) of the European Commission, the German Federal Institute for Risk Assessment (BfR), and the American Oil Chemists' Society (AOCS), have organized proficiency tests for the determination of 3-MCPD esters in edible oils and other food matrices. europa.eueuropa.eubund.de These studies typically involve distributing homogenous and stable test materials (such as contaminated palm oil or spiked olive oil) to participating laboratories. europa.eu Participants analyze the samples using their in-house methods and report the results, which are then statistically evaluated. europa.euresearchgate.net

Key findings from these comparisons highlight several challenges in the analysis of 3-MCPD esters:

Methodological Variability: Laboratories employ a variety of analytical procedures, both indirect and direct. Indirect methods, which involve the cleavage of fatty acid esters to release free 3-MCPD followed by derivatization and GC-MS analysis, are common. europa.eunih.gov However, variations in hydrolysis conditions (acidic vs. alkaline) and derivatization steps can lead to discrepancies in results. nih.gov Direct methods, which analyze the intact esters typically by LC-MS, avoid these chemical conversion steps but require different sample cleanup procedures and instrumentation. unina.itrestek.com

Performance and Bias: Proficiency tests have revealed that the application of certain analytical procedures can lead to significant bias. For instance, a JRC-organized study found that while 85% of laboratories performed satisfactorily for a spiked olive oil sample, only 56% did so for a contaminated palm oil sample, with some procedures showing a strong positive bias. europa.eu The choice of analytical method can therefore significantly influence the reported concentration.

Need for Harmonization: The results of these ILCs underscore the need for well-defined, harmonized analysis procedures to prevent bias and improve the comparability of data. europa.eu The development and validation of official methods, such as those by the AOCS (e.g., AOCS Cd 29a-13, Cd 29b-13, Cd 29c-13), are a direct result of these efforts, providing a standardized framework for laboratories. europa.eunih.gov These official methods have demonstrated reliability in multiple proficiency tests.

The table below summarizes the typical structure of such an inter-laboratory study.

| Study Parameter | Description | Reference |

| Organizer | An authoritative body such as the JRC or BfR. | europa.eubund.de |

| Participants | Official food control laboratories, private laboratories, and industry labs. | europa.eu |

| Test Materials | Homogenized and validated samples, e.g., naturally contaminated palm oil, spiked extra virgin olive oil. | europa.eu |

| Methodology | Participants use their in-house methods, which are often based on official AOCS, ISO, or DGF standards. | researchgate.net |

| Evaluation | Performance is assessed using statistical measures like z-scores, which indicate the deviation of a lab's result from the assigned value. | europa.eubund.de |

| Outcome | Identification of analytical challenges, assessment of method performance, and promotion of harmonized procedures. | europa.eu |

These collaborative studies are crucial for validating new analytical methods and ensuring that laboratories worldwide can produce accurate and reliable data for 3-MCPD esters. europa.eu

Application of Advanced Analytical Platforms to this compound Research

Beyond routine monitoring, advanced analytical platforms are indispensable for research into the formation, characterization, and precise quantification of specific 3-MCPD esters like this compound. These technologies offer superior resolution, mass accuracy, and sensitivity, enabling a deeper understanding of these contaminants.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the direct analysis of intact 3-MCPD esters. nih.gov Instruments like the Orbitrap mass spectrometer provide high resolving power and mass accuracy, allowing for the confident identification of analytes based on their exact mass. nih.govnih.gov

In the context of this compound, HRMS enables the determination of its elemental composition with a high degree of certainty. A study using an Orbitrap HRMS for the direct analysis of 3-MCPD esters in edible oils reported mass errors for all identified compounds to be within ±5 ppm. unina.it This level of accuracy is crucial for distinguishing the target analyte from other co-eluting matrix components with similar nominal masses.

The direct HRMS approach offers several advantages:

Specificity: It allows for the direct measurement of individual ester congeners without chemical conversion, providing a clear profile of the contaminants present. unina.it

Sensitivity: Low limits of detection (LOD) and quantification (LOQ) can be achieved. For various 3-MCPD esters, LODs have been reported in the range of 0.033–18.610 µg/kg in edible oils. unina.itnih.gov

| Parameter | Performance Characteristic | Reference |

| Technique | UHPLC-HRMS (Orbitrap) | unina.itnih.gov |

| Mass Error | -4.05 to 4.99 ppm | unina.it |

| LOD (Diesters) | 0.033–18.610 µg/kg | nih.gov |

| LOQ (Diesters) | 0.100–55 µg/kg | unina.it |

| Recovery | 80–100% | nih.gov |

This capability makes HRMS an invaluable tool for identifying and confirming the presence of specific esters like this compound in complex food samples. nih.gov

One of the significant challenges in lipid analysis is the differentiation of isomers—molecules with the same elemental formula but different structural arrangements. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. researchgate.netnih.gov This allows for the separation of isobaric ions (ions with the same mass-to-charge ratio) that cannot be resolved by the mass spectrometer alone. researchgate.net

For this compound, IMS can distinguish it from its structural isomers, such as:

Positional isomers: e.g., rac 1-Linolenoyl-3-chloropropanediol.

Fatty acid isomers: e.g., esters containing isomers of linolenic acid.

sn-positional isomers: e.g., rac 1-Linolenoyl-2-chloro-propanediol.

Ions are separated in the gas phase within the IMS cell based on their differential mobility, which is influenced by their three-dimensional structure. nih.gov This results in different drift times, allowing for their separation before they enter the mass spectrometer. frontiersin.org The incorporation of IMS-MS into analytical workflows enhances the resolution of isomeric lipid species and improves confidence in their annotation by providing mobility information (collision cross-section, CCS) as an additional descriptor. nih.gov While specific applications to this compound are not widely published, the principles of IMS make it an ideal technique for this type of isomeric differentiation in complex lipidomics research. researchgate.netfrontiersin.org

For the most demanding analytical challenges requiring the highest resolution and mass accuracy, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is the gold standard. yale.eduwikipedia.org This technique can achieve resolving powers in excess of 1,000,000 and mass accuracies below 100 parts per billion (ppb). nih.govresearchgate.net

The principle of FT-ICR MS involves trapping ions in a strong magnetic field where they orbit at a cyclotron frequency that is inversely proportional to their mass-to-charge ratio. yale.eduwikipedia.org By measuring these frequencies with high precision, the instrument can determine the mass of an ion with extreme accuracy. yale.edu

This ultra-high performance is particularly useful for:

Unambiguous Formula Assignment: The high mass accuracy allows for the unequivocal assignment of elemental compositions for thousands of compounds in a complex mixture, such as a food extract, without prior chromatographic separation. nih.govresearchgate.net

Resolving Complex Spectra: In samples with a high number of components, FT-ICR MS can resolve isotopic fine structures and separate analytes with very close masses that would overlap in lower-resolution instruments. nih.gov

The application of FT-ICR MS allows for a deep and comprehensive characterization of the chemical composition of a sample, making it a powerful tool for advanced research on food contaminants like this compound, especially in untargeted screening and structural elucidation studies. nih.gov

For accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method. This technique relies on the use of a stable, isotopically labeled version of the target analyte as an internal standard. nih.gov For 3-MCPD esters, this involves synthesizing compounds where some atoms (typically hydrogen) are replaced with their heavier isotopes (e.g., deuterium). nih.govnih.gov

The procedure involves:

Adding a known amount of the isotopically labeled internal standard (e.g., 1,2-bis-palmitoyl-3-chloropropanediol-d5) to the sample at the beginning of the analytical procedure. europa.eunih.gov

The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, effectively compensating for any sample loss or matrix effects. nih.gov

The mass spectrometer distinguishes between the native analyte and the heavier labeled standard based on their mass difference.

The concentration of the native analyte is calculated from the known amount of the added standard and the measured intensity ratio of the native and labeled compounds. nih.gov

This approach, also known as a stable isotope dilution assay (SIDA), is considered the most accurate method for quantification because it corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results. nih.gov It is widely used in reference methods and for the certification of reference materials for 3-MCPD esters. dtu.dk

Metabolic Transformations and Biotransformation Pathways of Rac 2 Linolenoyl 3 Chloropropanediol

Hydrolytic Cleavage of rac 2-Linolenoyl-3-chloropropanediol

The initial and most significant metabolic step for this compound is the cleavage of its ester bond. This hydrolysis effectively liberates the chlorinated propanediol (B1597323) backbone from the fatty acid moiety, a process mediated by both enzymatic and, to a lesser extent, non-enzymatic mechanisms.

Upon ingestion, this compound is subjected to the action of digestive enzymes within the gastrointestinal tract. Research using simple intestinal models has demonstrated that 3-MCPD monoesters are readily accepted as substrates by intestinal lipases. acs.org This enzymatic hydrolysis is highly efficient and rapid, with studies showing that the yield of free 3-MCPD from a 3-MCPD monoester can exceed 95% in approximately one minute. nih.gov The metabolism is presumed to be similar to that of natural acylglycerols, where pancreatic lipases play a crucial role. acs.orgnih.gov This lipase-catalyzed reaction is considered the principal pathway for the release of free 3-MCPD into the body, making it available for absorption by the intestinal epithelium. bohrium.comnih.gov

The enzymatic process is critical as it transforms the lipophilic ester into more polar, absorbable compounds. Studies using the human Caco-2 intestinal cell line have confirmed that 3-MCPD monoesters are effectively cleaved in the intestinal tract, releasing free 3-MCPD. bohrium.comresearchgate.net

The hydrolytic cleavage of this compound yields two primary products: 3-chloropropanediol (3-MCPD) and linolenic acid. bohrium.com The identification and quantification of these hydrolysis products are essential for metabolic studies and risk assessment.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for the detection and quantification of free 3-MCPD following its release from the ester form. nih.govnih.gov Free fatty acids, such as linolenic acid, can also be identified and measured using standard analytical methods. The high apparent permeability of free 3-MCPD suggests it is readily absorbed by the intestinal epithelium after being released from its parent ester. bohrium.com

| Parent Compound | Hydrolysis Pathway | Primary Products | Analytical Method |

|---|---|---|---|